rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 1431304-51-6
VCID: VC11625200
InChI: InChI=1S/C7H8BrNS.ClH/c8-7-2-1-6(10-7)4-3-5(4)9;/h1-2,4-5H,3,9H2;1H/t4-,5-;/m1./s1
SMILES:
Molecular Formula: C7H9BrClNS
Molecular Weight: 254.58 g/mol

rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans

CAS No.: 1431304-51-6

Cat. No.: VC11625200

Molecular Formula: C7H9BrClNS

Molecular Weight: 254.58 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans - 1431304-51-6

Specification

CAS No. 1431304-51-6
Molecular Formula C7H9BrClNS
Molecular Weight 254.58 g/mol
IUPAC Name (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H8BrNS.ClH/c8-7-2-1-6(10-7)4-3-5(4)9;/h1-2,4-5H,3,9H2;1H/t4-,5-;/m1./s1
Standard InChI Key LBIZQHIHGWNYHM-TYSVMGFPSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=C(S2)Br.Cl
Canonical SMILES C1C(C1N)C2=CC=C(S2)Br.Cl

Introduction

rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its cyclopropane ring attached to a bromothiophene moiety, which imparts distinct electronic properties and biological interactions compared to its analogs.

Synthesis

The synthesis of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves several key steps, including the formation of the cyclopropane ring and the introduction of the bromothiophene moiety. These steps require careful optimization of reaction conditions to achieve high yields and purity.

Biological Activity and Applications

This compound is primarily used in research settings to explore its potential biological activities, particularly in medicinal chemistry. Studies may focus on its binding affinity to various receptors or enzymes, which could lead to applications in drug development.

Structural Similarities and Analogues

Several compounds share structural similarities with rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride. These include:

Compound NameStructural FeaturesUnique Properties
Rac-1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]methanamineChlorine instead of brominePotentially different receptor interactions
Rac-1-[(1S,2S)-2-(5-bromothiophen-3-yl)cyclopropyl]methanamineDifferent stereochemistryMay exhibit distinct biological activity
Rac-[(1R,2R)-2-(5-bromothiophen)ethyl]methanamineEthyl group instead of cyclopropaneAltered pharmacokinetics and dynamics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator